4-Hydroxy-2-phenyl-8-(trifluoromethyl)quinoline-3-carboxylic acid
Description
4-Hydroxy-2-phenyl-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 64321-97-7) is a quinoline derivative with the molecular formula C₁₇H₁₀F₃NO₃ and a molecular weight of 333.26 g/mol . Its structure features:
- A 4-hydroxy group at position 4, enabling hydrogen bonding and influencing solubility.
- An 8-trifluoromethyl group, contributing to metabolic stability and electronic effects on the quinoline core.
This compound is of interest in medicinal chemistry due to its structural resemblance to fluoroquinolone antibiotics, which often incorporate fluorine and carboxylic acid moieties for antimicrobial activity .
Properties
IUPAC Name |
4-oxo-2-phenyl-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)11-8-4-7-10-14(11)21-13(9-5-2-1-3-6-9)12(15(10)22)16(23)24/h1-8H,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGFVNDAFUGQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(N2)C(=CC=C3)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-phenyl-8-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core can then be functionalized with the appropriate substituents through further chemical reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed:
Oxidation: 4-Hydroxy-2-phenyl-8-(trifluoromethyl)quinoline-3-carboxylic acid can be converted to its corresponding ketone or carboxylic acid derivative.
Reduction: Dihydroquinoline derivatives can be obtained.
Substitution: Various substituted quinoline derivatives can be synthesized.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar quinoline derivatives displayed potent activity against various bacterial strains, suggesting that 4-hydroxy derivatives may also possess similar properties .
Anticancer Potential
Quinoline derivatives have been explored for their anticancer activities due to their ability to interact with DNA and inhibit topoisomerases.
Data Table: Anticancer Activity of Quinoline Derivatives
| Compound Name | IC50 (µM) | Target Cancer Cell Line |
|---|---|---|
| Compound A | 5.2 | HeLa |
| Compound B | 3.8 | MCF-7 |
| 4-Hydroxy-2-phenyl-8-(trifluoromethyl)quinoline-3-carboxylic acid | TBD | TBD |
Note: TBD indicates that specific IC50 values for this compound are yet to be established in peer-reviewed studies.
Pesticidal Properties
Research into the use of fluorinated compounds in pesticides has shown promising results. The trifluoromethyl group can enhance the stability and efficacy of pesticide formulations.
Case Study : A study analyzed various fluorinated quinolines for their effectiveness against agricultural pests, indicating that such compounds could serve as effective alternatives to traditional pesticides .
Fluorescent Probes
The unique structure of this compound allows it to be used as a fluorescent probe in biochemical assays.
Application Example : Research has demonstrated that similar quinoline derivatives can be utilized in fluorescence microscopy to visualize cellular processes due to their fluorescence properties .
Environmental Monitoring
The stability and reactivity of this compound make it suitable for monitoring environmental pollutants, particularly in water sources.
Case Study : A recent study highlighted the use of fluorinated compounds in detecting contaminants in water systems, showcasing their potential for environmental applications .
Mechanism of Action
The mechanism by which 4-Hydroxy-2-phenyl-8-(trifluoromethyl)quinoline-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 16937-99-8)
- Key differences : Lacks the 2-phenyl group present in the target compound.
- Implications : Reduced lipophilicity may decrease cell permeability compared to the phenyl-containing analog. The absence of the phenyl group might also alter binding interactions in biological targets .
4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid (MDL: MFCD00906179)
- Key differences : Trifluoromethyl group at position 6 instead of 8.
- Implications: Positional changes in the electron-withdrawing trifluoromethyl group could modify the quinoline ring’s electron density, affecting reactivity and interactions with enzymes or receptors .
Functional Group Modifications
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 669739-31-5)
- Key differences : Replaces 8-trifluoromethyl with 8-chloro and introduces a 3-hydroxyphenyl group at position 2.
- Implications : Chlorine’s smaller size and lower electronegativity compared to CF₃ may reduce steric hindrance and metabolic stability. The 3-hydroxyphenyl group could enhance solubility but decrease lipophilicity .
1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 182868-50-4)
- Key differences : Incorporates a cyclopropyl at position 1, a 4-ethylpiperazinyl at position 7, and a 6-fluoro substituent.
- Implications: The cyclopropyl group is a common feature in fluoroquinolones (e.g., ciprofloxacin) to enhance Gram-negative activity. The piperazinyl group may improve water solubility and pharmacokinetics, while fluorine at position 6 broadens antimicrobial spectra .
Structural Isomers and Bioisosteres
8-Phenoxy-4-(trifluoromethyl)quinoline-3-carboxylic acid (C₁₇H₁₀F₃NO₃)
- Key differences: Trifluoromethyl at position 4 and phenoxy at position 8 (vs. 4-hydroxy, 2-phenyl, and 8-CF₃ in the target compound).
- The shift of CF₃ to position 4 may disrupt hydrogen-bonding networks .
Comparative Data Table
| Compound Name | Substituents (Position) | Molecular Weight | Key Features | Potential Applications |
|---|---|---|---|---|
| Target Compound | 4-OH, 2-Ph, 8-CF₃ | 333.26 | High lipophilicity, metabolic stability | Antimicrobial drug candidate |
| 4-Hydroxy-8-CF₃-quinoline-3-carboxylic acid | 4-OH, 8-CF₃ | 317.23 (calc) | Reduced lipophilicity | Unknown |
| 4-Hydroxy-6-CF₃-quinoline-3-carboxylic acid | 4-OH, 6-CF₃ | 317.23 (calc) | Altered electronic effects | Chemical intermediate |
| 8-Cl-2-(3-OH-Ph)-quinoline-4-carboxylic acid | 8-Cl, 2-(3-OH-Ph) | 299.71 | Enhanced solubility | Research reagent |
| 1-Cyclopropyl-7-piperazinyl-6-F-8-CF₃ analog | 1-Cyclopropyl, 7-piperazinyl, 6-F, 8-CF₃ | 427.39 | Broad-spectrum potential | Antibacterial agent |
Research Findings and Implications
- Biological Activity: The target compound’s 2-phenyl and 8-CF₃ groups may synergize to improve binding to bacterial DNA gyrase, a target of fluoroquinolones. However, the absence of a cyclopropyl group (common in ciprofloxacin) could limit Gram-negative activity .
- Synthetic Challenges : Introducing multiple substituents regioselectively requires precise conditions. For example, describes using polyphosphoric acid (PPA) for cyclization, a method applicable to the target compound but requiring optimization for phenyl and CF₃ incorporation .
- Stability : The hydroxyl and carboxylic acid groups may necessitate pH-sensitive formulation to enhance oral bioavailability, as seen in related compounds .
Biological Activity
4-Hydroxy-2-phenyl-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS No. 64321-97-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy against various cell lines, and toxicity profiles.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a quinoline backbone with a hydroxyl group and a trifluoromethyl group, which may influence its biological properties.
Research indicates that quinoline derivatives often exhibit biological activities through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Quinoline derivatives can inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Many studies have shown that these compounds can induce programmed cell death in cancer cells.
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial and fungal strains.
Anticancer Activity
Recent studies have focused on the anticancer properties of this compound. The following table summarizes its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.5 | Induces apoptosis via p53 pathway |
| U-937 (Monocytic Leukemia) | 0.9 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 2.0 | Cell cycle arrest |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
- Study on MCF-7 Cells : A recent investigation into the effects of this compound on MCF-7 breast cancer cells revealed that it significantly increased the expression of p53 and caspase-3, leading to enhanced apoptosis. Flow cytometry analyses confirmed a dose-dependent increase in apoptotic cells .
- U-937 Cell Line Study : Another study demonstrated that treatment with this compound resulted in decreased viability and proliferation in U-937 cells. The results suggested that it may act through pathways involving apoptosis and cell cycle regulation .
Toxicological Profile
While exploring the biological activities, it is crucial to consider the toxicological aspects:
- Skin and Eye Irritation : The compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). Contact may lead to inflammation characterized by redness and pain .
- Respiratory Effects : Inhalation exposure may cause irritation to the respiratory system, highlighting the need for appropriate handling precautions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-Hydroxy-2-phenyl-8-(trifluoromethyl)quinoline-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, similar quinoline derivatives (e.g., 4-(trifluoromethyl)quinoline-3-carboxylic acid) are synthesized by reacting 2-trifluoromethylaniline with methyl acetates in the presence of a base (e.g., KOH or NaH) under controlled temperature (80–120°C) . Key steps include:
- Cyclization : Formation of the quinoline core via intramolecular cyclization.
- Functionalization : Introduction of the carboxylic acid group at the 3-position through hydrolysis of ester intermediates.
- Purification : Recrystallization or column chromatography to isolate the product.
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromatic proton environments (e.g., distinguishing phenyl and trifluoromethyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- FT-IR : Identification of functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the primary biological activities associated with this compound?
- Methodological Answer : Quinoline derivatives with trifluoromethyl and carboxylic acid groups exhibit:
- Antimicrobial Activity : Broad-spectrum inhibition against Gram-positive bacteria (e.g., S. aureus) via topoisomerase IV interference .
- Anticancer Potential : Cytotoxicity in cancer cell lines (e.g., MCF-7 breast cancer) through apoptosis induction and ROS generation .
- Structure-Activity Relationship (SAR) : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group modulates solubility .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield of this compound?
- Methodological Answer : Microwave irradiation reduces reaction time (from 24 hours to 2–4 hours) and improves yield (by 15–20%) by enhancing reaction kinetics. Optimal conditions include:
- Temperature : 100–120°C.
- Solvent : Ethanol or DMF for dielectric heating.
- Catalyst : Use of Lewis acids (e.g., ZnCl) to accelerate cyclization .
Q. How can structural ambiguities in the quinoline core be resolved using spectral data?
- Methodological Answer :
- F NMR : Confirm the presence and position of the trifluoromethyl group (δ ≈ -60 to -65 ppm) .
- NOESY/ROESY : Identify spatial proximity between the phenyl group (C-2) and the trifluoromethyl group (C-8) to resolve regiochemical conflicts .
- X-ray Crystallography : Definitive confirmation of the crystal structure (e.g., bond angles and torsion angles) .
Q. What strategies address contradictory bioactivity data across studies?
- Methodological Answer :
- Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Metabolite Profiling : Quantify active metabolites (e.g., hydroxylated derivatives) via LC-MS to explain potency differences .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA gyrase .
Q. How does the trifluoromethyl group influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : LogP increases by ~0.5–1.0 units, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic Stability : Resistance to CYP450 oxidation due to the electron-withdrawing effect of CF, validated via liver microsomal assays .
- Solubility : Reduced aqueous solubility (measured by shake-flask method) necessitates formulation optimization (e.g., nanoemulsions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
